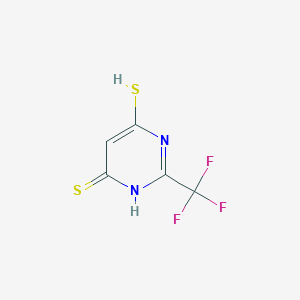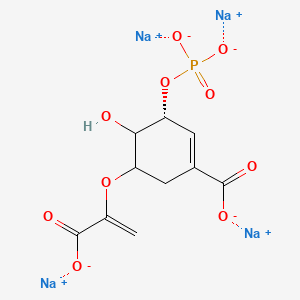
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both carboxyethenyl and phosphonooxy groups attached to a shikimic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt typically involves multi-step organic reactions. One common synthetic route includes the esterification of shikimic acid with carboxyethenyl and phosphonooxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The carboxyethenyl and phosphonooxy groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The carboxyethenyl and phosphonooxy groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
相似化合物的比较
Similar Compounds
Shikimic Acid: The parent compound, which lacks the carboxyethenyl and phosphonooxy groups.
Phosphoenolpyruvic Acid: A related compound with a phosphonooxy group but different structural features.
Carboxyethenyl Derivatives: Compounds with similar carboxyethenyl groups but different backbones.
Uniqueness
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is unique due to the combination of carboxyethenyl and phosphonooxy groups on a shikimic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications.
属性
分子式 |
C10H9Na4O10P |
|---|---|
分子量 |
412.10 g/mol |
IUPAC 名称 |
tetrasodium;(3R)-5-(1-carboxylatoethenoxy)-4-hydroxy-3-phosphonatooxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H13O10P.4Na/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18;;;;/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6?,7-,8?;;;;/m1..../s1 |
InChI 键 |
VRCUPXDHGYAPKX-HXNULDCHSA-J |
手性 SMILES |
C=C(C(=O)[O-])OC1CC(=C[C@H](C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C=C(C(=O)[O-])OC1CC(=CC(C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


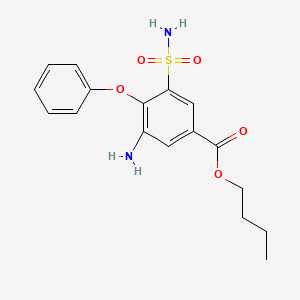

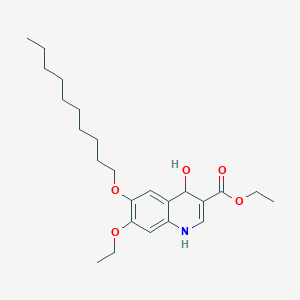
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
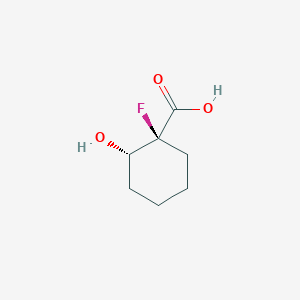
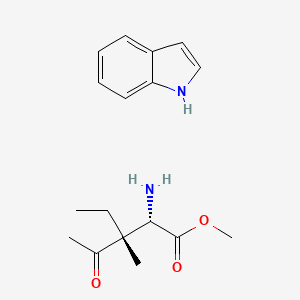
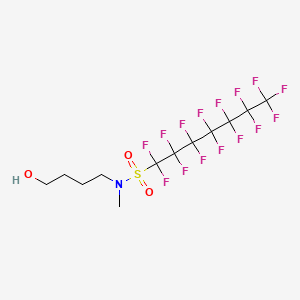
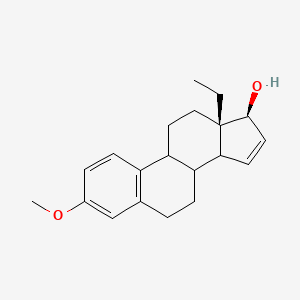
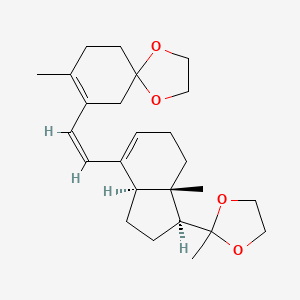
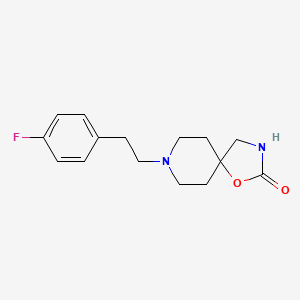
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
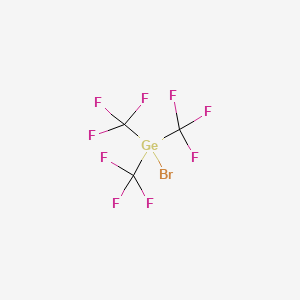
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
